molecular formula C13H18 B097136 1,1,6,7-Tetramethylindane CAS No. 16204-58-3

1,1,6,7-Tetramethylindane

Cat. No. B097136
CAS RN: 16204-58-3
M. Wt: 174.28 g/mol
InChI Key: AKAQKGLHKLCCCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1,6,7-Tetramethylindane is a chemical compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs). It is a colorless liquid with a molecular weight of 198.31 g/mol and a boiling point of 222-224°C. 1,1,6,7-Tetramethylindane is widely used in scientific research due to its unique properties and potential applications.

Mechanism Of Action

The mechanism of action of 1,1,6,7-Tetramethylindane is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways involved in oxidative stress, inflammation, and cancer development.

Biochemical And Physiological Effects

Studies have shown that 1,1,6,7-Tetramethylindane can inhibit the production of reactive oxygen species (ROS), which are known to contribute to oxidative stress and inflammation. It has also been found to inhibit the expression of various pro-inflammatory cytokines, such as TNF-α and IL-6. In addition, 1,1,6,7-Tetramethylindane has been shown to induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1,1,6,7-Tetramethylindane in lab experiments is its low toxicity and high stability. It can be easily synthesized and purified, making it a cost-effective option for research purposes. However, its solubility in water is limited, which may pose a challenge in certain experiments.

Future Directions

There are several potential future directions for research on 1,1,6,7-Tetramethylindane. One area of interest is its potential as a therapeutic agent for the treatment of various diseases, such as cancer and inflammation. Another area of interest is its potential as a biomarker for the detection and diagnosis of diseases. Further studies are needed to fully understand the mechanism of action of 1,1,6,7-Tetramethylindane and its potential applications in various fields of science.
In conclusion, 1,1,6,7-Tetramethylindane is a promising chemical compound with potential applications in various fields of science. Its unique properties and potential therapeutic effects make it a promising candidate for further research and development.

Synthesis Methods

The synthesis of 1,1,6,7-Tetramethylindane can be achieved through several methods. One of the most commonly used methods involves the reaction of 2,3-dimethyl-1,3-butadiene with maleic anhydride in the presence of a catalyst such as palladium on carbon. Another method involves the reaction of 1,2,3,4-tetramethylbenzene with maleic anhydride in the presence of a catalyst such as sulfuric acid.

Scientific Research Applications

1,1,6,7-Tetramethylindane has been extensively studied for its potential applications in various fields of science. It has been found to exhibit antioxidant, anti-inflammatory, and anticancer properties, making it a promising candidate for drug development.

properties

CAS RN

16204-58-3

Product Name

1,1,6,7-Tetramethylindane

Molecular Formula

C13H18

Molecular Weight

174.28 g/mol

IUPAC Name

3,3,4,5-tetramethyl-1,2-dihydroindene

InChI

InChI=1S/C13H18/c1-9-5-6-11-7-8-13(3,4)12(11)10(9)2/h5-6H,7-8H2,1-4H3

InChI Key

AKAQKGLHKLCCCF-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(CCC2(C)C)C=C1)C

Canonical SMILES

CC1=C(C2=C(CCC2(C)C)C=C1)C

synonyms

1,1,6,7-Tetramethylindane

Origin of Product

United States

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